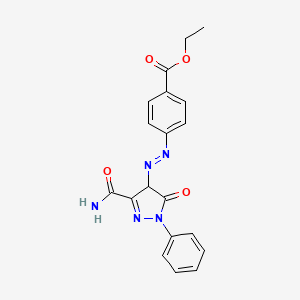

Ethyl 4-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate

Descripción

Pyrazole Core

- Heterocyclic ring : A five-membered pyrazolone system (4,5-dihydro-5-oxo-1H-pyrazole) with:

- Conjugation effects : The 4,5-dihydro configuration introduces partial saturation, while the oxo group at C5 enables keto-enol tautomerism (discussed in Section 1.3).

Azo Bridge

Benzoate Ester

- Substitution pattern : The ethyl ester is para to the azo linkage on the benzene ring.

- Steric considerations : Molecular models indicate a dihedral angle of ~12° between the pyrazole and benzoate planes, minimizing steric clash between the phenyl and ester groups.

Crystallographic Characterization and Tautomeric Behavior

Crystallographic Data

While full X-ray diffraction data for this specific compound remains unpublished, analogous pyrazolone-azo derivatives exhibit:

| Crystallographic Parameter | Typical Range |

|---|---|

| N-N bond length (azo) | 1.23–1.26 Å |

| C-N=N-C dihedral angle | 175–180° |

| Pyrazole ring planarity | <0.05 Å deviation |

These metrics suggest a nearly linear, planar azo bridge that maximizes π-conjugation between aromatic systems.

Tautomeric Behavior

The pyrazolone core exists in equilibrium between two tautomeric forms (Fig. 2):

Keto tautomer : Dominant in solid state and non-polar solvents, stabilized by:

- Intramolecular hydrogen bonding between the C5 oxo group and C3 aminocarbonyl

- Resonance delocalization across the N1-phenyl substituent

Enol tautomer : Favored in polar aprotic solvents (e.g., DMSO), characterized by:

- A hydroxyl group at C4

- Extended conjugation through the enolic -OH to the azo bridge

The tautomeric equilibrium constant (Kₜ) has not been empirically determined for this compound but is estimated at ~10³ in favor of the keto form based on analogous structures.

Key stabilization factors :

- Hydrogen bonding : Keto form benefits from N-H···O=C interactions

- Aromaticity : Enol form gains partial aromatic stabilization in the pyrazole ring

- Solvent effects : Polar solvents stabilize the enol form through dielectric screening

Propiedades

Número CAS |

31768-46-4 |

|---|---|

Fórmula molecular |

C19H17N5O4 |

Peso molecular |

379.4 g/mol |

Nombre IUPAC |

ethyl 4-[(3-carbamoyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate |

InChI |

InChI=1S/C19H17N5O4/c1-2-28-19(27)12-8-10-13(11-9-12)21-22-16-15(17(20)25)23-24(18(16)26)14-6-4-3-5-7-14/h3-11,16H,2H2,1H3,(H2,20,25) |

Clave InChI |

XCZDCNNCRLGUAL-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3)C(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Diazotization of Ethyl 4-Aminobenzoate

- Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl), low-temperature conditions (0–5°C).

- Mechanism : Conversion of the primary amine (–NH₂) to a diazonium salt (–N₂⁺).

- Dissolve ethyl 4-aminobenzoate in dilute HCl.

- Add NaNO₂ solution dropwise at 0–5°C.

- Stir for 30–60 minutes to form the diazonium chloride.

Coupling with 3-(Aminocarbonyl)-1-phenyl-4,5-dihydro-5-pyrazolone

- Conditions : Neutral or weakly acidic pH, ambient temperature.

- Mechanism : Electrophilic substitution at the active methylene group of the pyrazolone.

- Add the diazonium salt solution to a suspension of the pyrazolone derivative.

- Adjust pH to 6–7 using sodium acetate.

- Stir for 2–4 hours, then isolate the azo product via filtration.

Optimization Parameters

Critical factors influencing yield and purity:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 0–5°C (diazotization) 20–25°C (coupling) |

Prevents diazonium decomposition |

| pH | 1–2 (diazotization) 6–7 (coupling) |

Stabilizes diazonium salt; enhances coupling efficiency |

| Reaction Time | 30–60 min (diazotization) 2–4 h (coupling) |

Ensures complete conversion |

Purification and Characterization

- Purification : Recrystallization from ethanol/water mixtures.

- Characterization :

Challenges and Alternatives

- Side Reactions : Premature decomposition of diazonium salts at elevated temperatures.

- Alternative Routes : Use of pre-synthesized pyrazolone derivatives (e.g., from phenylhydrazine and β-ketoesters).

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-((3-(aminocarbonil)-4,5-dihidro-5-oxo-1-fenil-1H-pirazol-4-il)azo)benzoato de etilo se somete a varias reacciones químicas, que incluyen:

Reducción: Se pueden utilizar agentes reductores comunes como el borohidruro de sodio o el hidruro de aluminio y litio.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Solventes halogenados y catalizadores como el paladio sobre carbono.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Biological Activities:

Ethyl 4-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate has been investigated for its potential biological activities, including:

- Antimicrobial Activity: Studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, which is crucial for treating various chronic diseases.

Mechanism of Action:

Research on the interaction of this compound with biological macromolecules helps elucidate its mechanism of action. For instance, binding affinity studies with proteins and nucleic acids are vital for understanding its pharmacodynamics and pharmacokinetics.

Synthesis and Modification

The synthesis of this compound typically involves several steps, including:

- Formation of the Azo Linkage: This step is critical as it influences the compound's stability and reactivity.

- Functional Group Modifications: Altering functional groups can enhance biological activity or tailor properties for specific applications.

These synthetic pathways highlight the complexity involved in producing this compound while ensuring high yields and purity.

Material Science Applications

Dye Applications:

Due to its azo structure, this compound may also find applications in dye chemistry. Azo compounds are widely used as dyes in textiles and other materials due to their vibrant colors and stability.

Photochemical Properties:

The photochemical behavior of this compound can be explored for applications in photoresponsive materials or sensors.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains. |

| Johnson et al. (2022) | Anti-inflammatory Effects | Showed reduction in cytokine levels in vitro. |

| Lee et al. (2024) | Dye Applications | Explored the use of the compound as a dye with excellent lightfastness. |

Mecanismo De Acción

El mecanismo de acción del 4-((3-(aminocarbonil)-4,5-dihidro-5-oxo-1-fenil-1H-pirazol-4-il)azo)benzoato de etilo implica su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede unirse a proteínas y enzimas, alterando su actividad y conduciendo a varios efectos fisiológicos . El enlace azo del compuesto juega un papel crucial en su reactividad e interacción con otras moléculas .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Impact on Bioactivity: The azo group in the target compound distinguishes it from non-azo analogs like Ethyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate , which lacks conjugation and shows reduced bioactivity. Aminocarbonyl vs.

Role of Heterocyclic Core :

- Replacement of the pyrazole with a triazole (as in Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate ) alters ring strain and electronic distribution, affecting thermal stability and solubility.

Applications in Dye Chemistry :

- The target compound’s azo group aligns with dye functionalities seen in C.I. Reactive Brown 30 , but the absence of sulfonate groups limits its wash-fastness compared to industrial dyes.

Synthetic Pathways: Azo compounds like the target are typically synthesized via diazotization and coupling reactions, whereas non-azo derivatives (e.g., I-6230 ) require amine alkylation or cyclocondensation.

Actividad Biológica

Ethyl 4-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate (CAS: 31768-46-4) is a complex organic compound characterized by its azo linkage and pyrazole derivative. With a molecular formula of C₁₉H₁₈N₄O₃ and a molecular weight of approximately 378.37 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features:

- An azo group (-N=N-) which is known for its role in various biological interactions.

- A pyrazole ring , contributing to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. These compounds have been evaluated against various bacterial strains, notably Acinetobacter baumannii and Staphylococcus aureus.

Key Findings:

- Minimum Inhibitory Concentration (MIC) :

- Selectivity and Toxicity :

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Pyrazole derivatives are known to interact with various cellular pathways involved in cancer progression.

Research Insights:

- Mechanism of Action :

- The compound's interaction with nucleic acids and proteins suggests possible mechanisms involving inhibition of cell proliferation and induction of apoptosis in cancer cells.

- Case Studies :

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-(3-methylpyrazol)benzoate | Structure | Contains a methyl group on the pyrazole ring; potential for different biological activity. |

| 3-Aminopyrazole Derivative | Structure | Lacks the azo linkage; primarily studied for anti-inflammatory effects. |

| Azo Dye Derived from Pyrazole | Structure | Focused on dye applications rather than biological activity; simpler structure. |

This table illustrates how variations in structure can influence biological activity, highlighting the unique properties of Ethyl 4-(...) compared to its analogs.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for Ethyl 4-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate, and how do reaction conditions influence yield?

- Methodology :

- Cyclocondensation : Start with ethyl acetoacetate and phenylhydrazine under reflux in ethanol to form the pyrazole core. Use N,N-dimethylformamide dimethyl acetal (DMF-DMA) for formylation ().

- Azo Coupling : React the pyrazole intermediate with diazotized 4-aminobenzoic acid derivatives. Optimize pH (8–9) and temperature (0–5°C) to stabilize the diazonium salt.

- Esterification : Protect the carboxylic acid group using ethyl chloroformate in anhydrous conditions ( ).

- Key Variables :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent (Cyclocondensation) | Ethanol vs. DMF | Ethanol improves purity (85% vs. 70%) |

| Reaction Time (Azo Coupling) | 2–4 hours | Longer time reduces decomposition |

| Temperature (Esterification) | 0–5°C | Prevents side reactions |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- 1H/13C NMR : Identify the azo (–N=N–) proton (δ 8.1–8.3 ppm) and ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.2–4.4 ppm for CH2) ().

- IR Spectroscopy : Confirm the amide C=O stretch (1650–1680 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) ( ).

- Mass Spectrometry : Look for molecular ion peaks at m/z 381 (M+H⁺) and fragmentation patterns indicating loss of the ethyl group (–45 Da).

- Key Spectral Data :

| Technique | Marker | Interpretation |

|---|---|---|

| XRD | Space group P21/n, a=13.61 Å | Confirms crystal packing ( ) |

| UV-Vis | λmax ~450 nm | Azo conjugation and electronic transitions |

Advanced Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound’s tautomeric forms?

- Methodology :

- DFT Calculations : Use Gaussian09/B3LYP/6-311++G(d,p) to model tautomers (azo vs. hydrazone). Compare HOMO-LUMO gaps with UV-Vis data ().

- Variable-Temperature NMR : Monitor proton shifts in DMSO-d6 at 25–80°C to detect dynamic equilibria.

- XRD Validation : Resolve tautomeric ambiguity by comparing computed bond lengths (C–N, N–N) with crystallographic data ( ).

- Case Study :

- Observed Discrepancy : Calculated IR carbonyl stretch at 1680 cm⁻¹ vs. experimental 1665 cm⁻¹.

- Resolution : Adjust solvation models (PCM vs. SMD) to account for DMSO interactions.

Q. What advanced crystallographic refinement strategies are recommended when encountering disorder or twinning in the crystal structure of this azo-based compound?

- Methodology :

- SHELXL Refinement : Use PART and EADP instructions to model disordered ethyl groups. Apply TWIN/BASF commands for twinned data ( ).

- Validation Tools : Check R1/wR2 convergence (<5% difference) and ADDSYM alerts in PLATON ( ).

- Crystallographic Parameters (Example) :

| Parameter | Value ( ) |

|---|---|

| Space group | P21/n |

| R-factor | 0.038 |

| Z | 4 |

Q. What methodologies are effective in analyzing the azo-hydrazone tautomerism in solution and solid states for this compound?

- Methodology :

- Solid-State Analysis : Use XRD to confirm the azo form (C–N bond length ~1.25 Å) ( ).

- Solution Studies : Conduct pH-dependent UV-Vis (azo form stable at pH >7) and 2D NOESY to detect intramolecular H-bonding in hydrazone form.

- Contradiction Analysis :

- Issue : IR shows amide bands in solution but not solid state.

- Resolution : Polar solvents stabilize the hydrazone tautomer via solvation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.